Cefmenoxima

Descripción general

Descripción

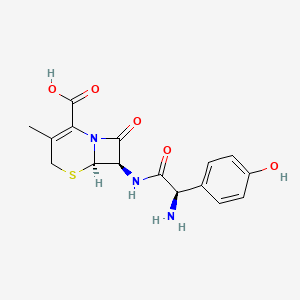

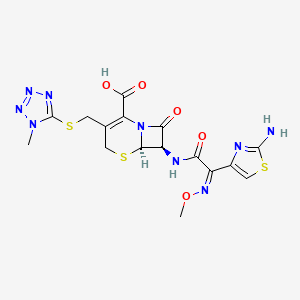

Cefmenoxime es un antibiótico cefalosporínico de tercera generación conocido por su amplio espectro de actividad contra bacterias grampositivas y gramnegativas. Es particularmente efectivo en el tratamiento de infecciones ginecológicas y obstétricas femeninas . Este compuesto es un antibiótico beta-lactámico semisintético, lo que significa que se deriva de cefalosporinas de origen natural pero se ha modificado químicamente para mejorar sus propiedades antibacterianas .

Aplicaciones Científicas De Investigación

Cefmenoxime tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los antibióticos beta-lactámicos.

Biología: Los investigadores utilizan cefmenoxime para estudiar los mecanismos de resistencia bacteriana y la eficacia de los antibióticos beta-lactámicos contra diferentes cepas bacterianas.

Mecanismo De Acción

La actividad bactericida de cefmenoxime resulta de su capacidad para inhibir la síntesis de la pared celular en las bacterias. Lo logra uniéndose a proteínas de unión a penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Al inhibir estas proteínas, cefmenoxime evita la formación de una pared celular funcional, lo que lleva a la lisis y muerte de las células bacterianas . Cefmenoxime es estable en presencia de diversas beta-lactamasas, incluidas las penicilinasas y algunas cefalosporinasas, lo que aumenta su eficacia contra las cepas bacterianas resistentes .

Análisis Bioquímico

Biochemical Properties

Cefmenoxime’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . It interacts with enzymes such as Peptidoglycan synthase FtsI and Penicillin-binding protein 1A .

Cellular Effects

Cefmenoxime has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects cell function

Molecular Mechanism

The mechanism of action of Cefmenoxime involves the inhibition of cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . This binding interaction inhibits the function of these enzymes, leading to cell wall weakening and eventual bacterial cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Cefmenoxime in laboratory settings are limited, it is known that Cefmenoxime has a half-life of approximately 1 hour This suggests that its effects are relatively short-lived, and repeated dosing may be necessary to maintain its antibacterial activity

Dosage Effects in Animal Models

It is generally recommended that the dosage be adjusted based on the type and severity of the infection, the susceptibility of the causative organism, and the condition of the patient .

Metabolic Pathways

Cefmenoxime is not appreciably metabolized . It is primarily excreted unchanged, indicating that it does not undergo significant transformations within metabolic pathways

Transport and Distribution

Cefmenoxime is administered intramuscularly or intravenously, and its bioavailability is approximately 100% following intramuscular injection

Métodos De Preparación

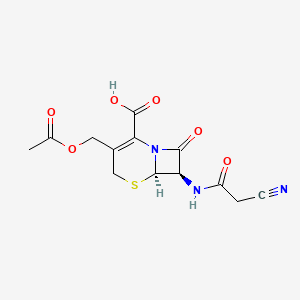

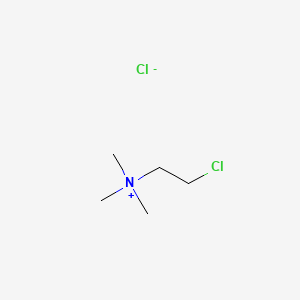

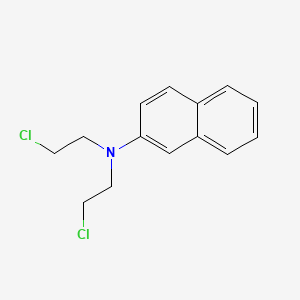

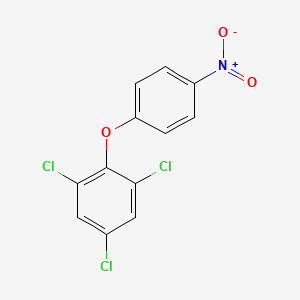

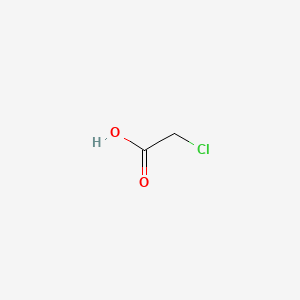

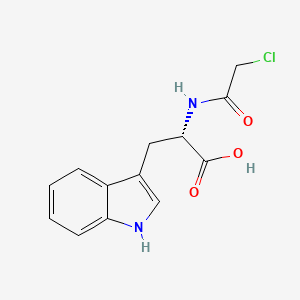

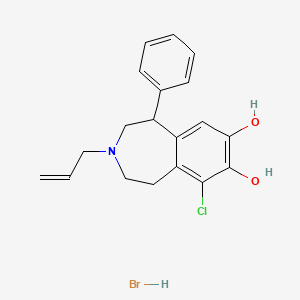

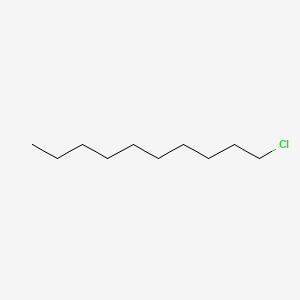

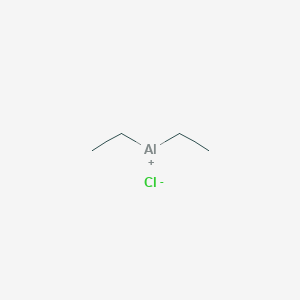

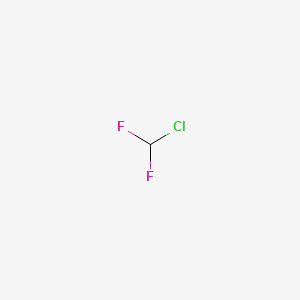

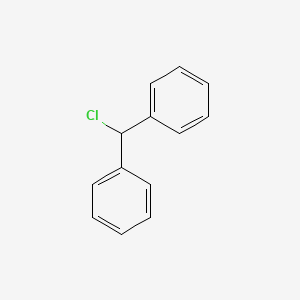

La síntesis de cefmenoxime implica varios pasos. El proceso comienza con la alquilación de etil 2-hidroximino-3-oxobutanoato utilizando sulfato de dimetilo para producir etil (2Z)-2-metoxímino-3-oxo-butanoato. Este intermedio se halogenó luego con bromo molecular para formar etil 4-bromo-2-metoxímino-3-oxobutanoato. El tratamiento posterior con tiourea produce etil (Z)-2-(2-amino-4-tiazolil)-2-metoxíminoacetato, que se hace reaccionar con cloruro de cloroacetilo para formar una amida. La saponificación con hidróxido de potasio, seguida de la halogenación con pentacloruro de fósforo, conduce a la formación del intermedio de cefalosporina deseado. Los pasos finales implican la formación de amida, la eliminación de grupos protectores y la formación de tioéter con 5-mercapto-1-metiltetrazol .

Análisis De Reacciones Químicas

Cefmenoxime sufre varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son menos comunes para cefmenoxime debido a su anillo beta-lactámico estable.

Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de tiazol y tetrazol.

Los reactivos comunes utilizados en estas reacciones incluyen sulfato de dimetilo, bromo molecular, tiourea, cloruro de cloroacetilo, hidróxido de potasio y pentacloruro de fósforo . Los principales productos formados a partir de estas reacciones son varios intermedios que conducen al compuesto final de cefmenoxime.

Comparación Con Compuestos Similares

Cefmenoxime es similar a otras cefalosporinas de tercera generación como cefotaxima, ceftizoxima y ceftriaxona. tiene propiedades únicas que lo diferencian:

Los compuestos similares incluyen cefuroxima, ceftizoxima, cefpodoxima y cefotaxima .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJDBAOLQAWBMH-YCRCPZNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75738-58-8 (hydrochloride (2:1)) | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022755 | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.46e-01 g/L | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65085-01-0 | |

| Record name | Cefmenoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMENOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

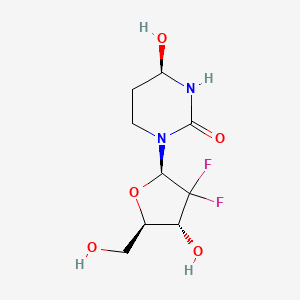

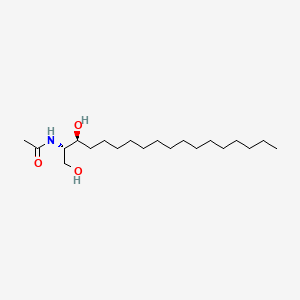

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.